molecular formula C12H23N3O B7986316 1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone

1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone

Cat. No.: B7986316
M. Wt: 225.33 g/mol
InChI Key: JDFIVDFDWGCQPW-GFCCVEGCSA-N
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Description

1-{®-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopropyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{®-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Attachment of the Ethanone Moiety: The ethanone group can be attached through an acylation reaction using an appropriate acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{®-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethanone groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-{®-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-{®-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it could inhibit an enzyme by mimicking its natural substrate, thereby blocking the enzyme’s activity and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{®-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-propanone
  • 1-{®-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-butanone

Uniqueness

1-{®-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, imparts rigidity to the molecule, potentially enhancing its binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

1-[(3R)-3-[2-aminoethyl(cyclopropyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-10(16)14-7-2-3-12(9-14)15(8-6-13)11-4-5-11/h11-12H,2-9,13H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFIVDFDWGCQPW-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)N(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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